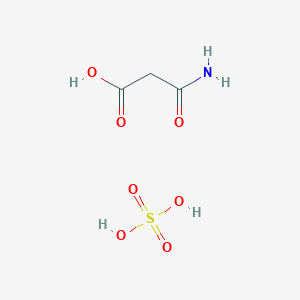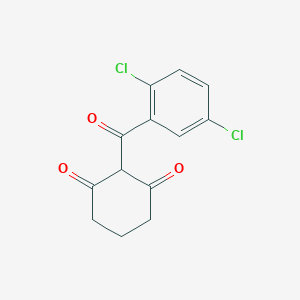![molecular formula C17H12FN2+ B14386416 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium CAS No. 87513-46-0](/img/structure/B14386416.png)
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium is a quinoline derivative with a cyano group at the third position and a 4-fluorophenylmethyl group attached to the nitrogen atom of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the 4-Fluorophenylmethyl Group: This step involves the alkylation of the quinoline nitrogen with 4-fluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to enhance yield and purity.
化学反応の分析
Types of Reactions
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
科学的研究の応用
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth by targeting essential enzymes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar core structure.
4-Fluoroquinoline: A derivative with a fluorine atom at the fourth position.
3-Cyanoquinoline: A derivative with a cyano group at the third position.
Uniqueness
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium is unique due to the combination of the cyano group and the 4-fluorophenylmethyl group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
CAS番号 |
87513-46-0 |
|---|---|
分子式 |
C17H12FN2+ |
分子量 |
263.29 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]quinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C17H12FN2/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20/h1-9,12H,11H2/q+1 |
InChIキー |
FAYKAYMEPMNDOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
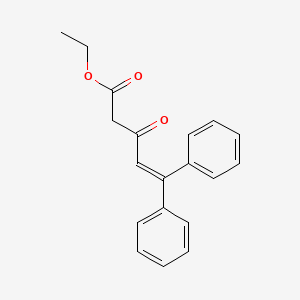
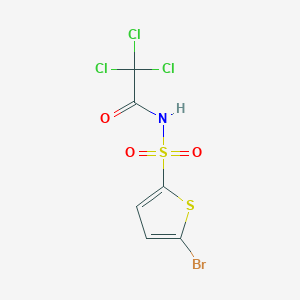
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
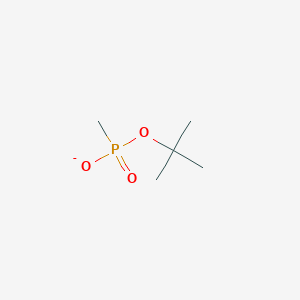
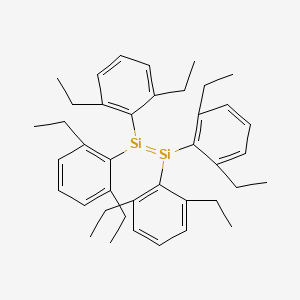

![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

